2-(p-Octylphenoxy)ethanol

Catalog No.
S605328
CAS No.
51437-89-9
M.F
C16H26O2
M. Wt
250.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(p-Octylphenoxy)ethanol

CAS Number

51437-89-9

Product Name

2-(p-Octylphenoxy)ethanol

IUPAC Name

2-(4-octylphenoxy)ethanol

Molecular Formula

C16H26O2

Molecular Weight

250.38 g/mol

InChI

InChI=1S/C16H26O2/c1-2-3-4-5-6-7-8-15-9-11-16(12-10-15)18-14-13-17/h9-12,17H,2-8,13-14H2,1H3

InChI Key

BHNQPLPANNDEGL-UHFFFAOYSA-N

SMILES

CCCCCCCCC1=CC=C(C=C1)OCCO

Synonyms

2-(4-Octylphenoxy)ethanol; 2-(p-Octylphenoxy)ethanol; Ethylene Glycol p-Octylphenyl Ether;

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)OCCO

The exact mass of the compound 2-(p-Octylphenoxy)ethanol is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of hydroxypolyether in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(p-Octylphenoxy)ethanol, CAS 51437-89-9, is the monoethoxylated member of the octylphenol ethoxylate (OPE) family of nonionic surfactants. Its structure consists of a hydrophobic p-octylphenol group bonded to a single, terminal hydroxyethyl group, distinguishing it as a highly lipophilic and minimally water-soluble molecule within its class. This specific structure is critical for its function, positioning it as a specialized chemical intermediate and a functional additive for non-aqueous systems, in direct contrast to the more common, highly ethoxylated, water-soluble surfactants of the same family.

Direct substitution of 2-(p-Octylphenoxy)ethanol with other octylphenol ethoxylates (OPEs) is impractical for most applications due to the dominant role of the ethylene oxide (EO) chain length in determining physical properties. For instance, a common in-class substitute like Triton X-100, which has an average of 9.5 EO units, is highly water-soluble and functions as an effective oil-in-water (O/W) emulsifier. In stark contrast, 2-(p-Octylphenoxy)ethanol, with its single EO unit, is characterized as merely 'water dispersible' and is suited for lipophilic systems or as a reactive chemical intermediate where a long, polydisperse chain would be prohibitive. This fundamental divergence in solubility and hydrophilic-lipophilic balance (HLB) means that OPEs with different degrees of ethoxylation are not functionally interchangeable for controlled formulation or synthesis.

Defined Lipophilicity: Optimized for Non-Aqueous and Low-Water Systems

Unlike highly ethoxylated surfactants, 2-(p-Octylphenoxy)ethanol is characterized by its limited interaction with water. Commercial sources describe octylphenol ethoxylates with up to 6 mole EO units as being 'water dispersible', not fully soluble. This contrasts sharply with the widely used comparator Triton X-100 (an OPE with an average of 9.5 EO units), which is described as fully soluble in water at 25 °C.

Evidence DimensionWater Solubility
Target Compound DataWater dispersible
Comparator Or BaselineTriton X-100 (OPE, n≈9.5): Fully soluble in water.
Quantified DifferenceQualitative but functionally critical: dispersible vs. fully soluble.
ConditionsStandard temperature and pressure.

This property is essential for formulators creating water-in-oil (W/O) emulsions or requiring a dispersant in oil-based systems where high water solubility is detrimental.

Reactive Precursor Suitability: A Stoichiometrically Precise Building Block

2-(p-Octylphenoxy)ethanol possesses a single, sterically accessible primary alcohol. This terminal hydroxyl group provides a reactive site for subsequent chemical modifications, such as further controlled ethoxylation, esterification, or etherification. This makes it a well-defined starting material. In contrast, its un-ethoxylated precursor, 4-octylphenol, lacks this reactive hydroxyethyl spacer. Common substitutes like Triton X-100 also have a terminal alcohol, but their high, polydisperse ethylene oxide chain length (average n≈9.5) prevents their use in reactions requiring precise stoichiometry to yield a single, well-defined final product.

Evidence DimensionStructural Utility for Synthesis
Target Compound DataSingle, defined reactive hydroxyl group on a short spacer (n=1).
Comparator Or BaselineTriton X-100: Terminal hydroxyl on a long, polydisperse chain (n≈9.5). 4-Octylphenol: No hydroxyethyl group.
Quantified DifferenceDiscrete molecular structure vs. polydisperse mixture or lack of functional handle.
ConditionsOrganic synthesis requiring stoichiometric control.

For synthesizing custom surfactants, block copolymers, or other specialized derivatives with a uniform structure, this compound is the required procurement choice over less-defined mixtures.

Low Hydrophile-Lipophile Balance (HLB) for Water-in-Oil Emulsification

The degree of ethoxylation directly controls the Hydrophile-Lipophile Balance (HLB) of a surfactant. With only a single ethoxy unit, 2-(p-Octylphenoxy)ethanol has a very low HLB, making it suitable as a water-in-oil (W/O) emulsifier or a lipophilic dispersant. As the ethylene oxide chain increases, the HLB value and water solubility increase. Highly ethoxylated OPEs, such as those with more than 7 EO units, are soluble in water and function as oil-in-water (O/W) emulsifiers. For example, Triton X-100 is a well-known O/W emulsifier with a high HLB value of 13.5.

Evidence DimensionEmulsification Function (inferred from HLB)
Target Compound DataLow HLB, suitable for Water-in-Oil (W/O) emulsions.
Comparator Or BaselineHighly ethoxylated OPEs (>7 EO units): High HLB, suitable for Oil-in-Water (O/W) emulsions.
Quantified DifferenceOpposite emulsification behavior based on HLB class.
ConditionsStandard emulsion formulation.

Procurement for W/O emulsions, common in agrochemicals, lubricants, and some cleaners, requires a low-HLB surfactant; high-HLB substitutes are functionally inappropriate and will fail to create the desired emulsion type.

Starting Material for Synthesis of Defined Surfactants and Functional Monomers

Due to its single reactive hydroxyl group and well-defined molecular structure, this compound is the preferred choice for the synthesis of custom nonionic surfactants where a specific, uniform ethylene oxide chain length is required. It also serves as a monomer for creating polymers with pendant lipophilic groups.

Primary Emulsifier or Co-emulsifier in Water-in-Oil (W/O) Formulations

Its low HLB value and limited water solubility make it a primary selection for creating stable W/O emulsions. It is particularly suited for applications in agricultural chemical formulations, industrial lubricants, and specialized metalworking fluids where the continuous phase is oil-based.

Lipophilic Dispersant for Pigments and Solids in Non-Aqueous Media

This compound can be used to wet and deagglomerate solid particles in oil-based systems. Its use as a dispersant is relevant in the formulation of coatings, inks, and pigment concentrates where stable dispersion in a non-aqueous carrier is critical for performance.

XLogP3

5

Other CAS

51437-89-9

Dates

Last modified: 08-15-2023

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